molecular formula C17H26N2O3 B8264152 Tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B8264152
M. Wt: 306.4 g/mol
InChI Key: MAKYIHBNOBBVEP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylamino Group: This step may involve nucleophilic substitution reactions where a benzylamine derivative is introduced.

    Addition of the Hydroxyethyl Group: This can be done through alkylation reactions.

    Protection of the Carboxylate Group: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions may target the azetidine ring or the benzylamino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Azetidine derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-Benzylazetidine: Lacks the hydroxyethyl and carboxylate groups.

    Tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar but without the benzyl group.

Properties

IUPAC Name

tert-butyl 3-(benzylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-12-17(13-19,9-10-20)18-11-14-7-5-4-6-8-14/h4-8,18,20H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKYIHBNOBBVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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